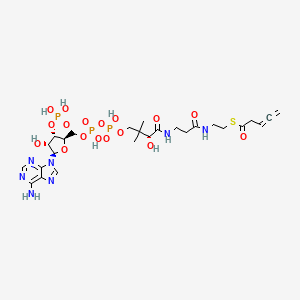
3,4-Pentadienoyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pentadienoyl-coenzyme A is a unique compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is a crucial cofactor in numerous enzymatic reactions, particularly those involved in the metabolism of fatty acids and the citric acid cycle. The structure of this compound includes a pentadienoyl group attached to the coenzyme A molecule, making it an important intermediate in metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pentadienoyl-coenzyme A typically involves a chemo-enzymatic approach. One common method includes the use of acyl-CoA dehydrogenases to convert acyl-CoA precursors into enoyl-CoA derivatives. This process can be performed in small-scale laboratory settings without requiring specialized chemical equipment .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process includes the fermentation of microorganisms engineered to produce the necessary enzymes for the conversion of precursor molecules into the desired CoA derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Pentadienoyl-coenzyme A undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by acyl-CoA dehydrogenases, leading to the formation of enoyl-CoA derivatives.
Reduction: Involves the reduction of double bonds in the pentadienoyl group, often using NADPH as a reducing agent.
Substitution: Reactions where functional groups in the pentadienoyl moiety are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically requires acyl-CoA dehydrogenases and oxygen as the oxidizing agent.
Reduction: Utilizes NADPH and specific reductases to achieve the reduction of double bonds.
Substitution: May involve various nucleophiles and specific catalysts to facilitate the substitution reactions.
Major Products Formed
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various substituted acyl-CoA derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Pentadienoyl-coenzyme A has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Pentadienoyl-coenzyme A involves its role as a substrate for various enzymes, particularly acyl-CoA dehydrogenases. These enzymes catalyze the oxidation of the pentadienoyl group, leading to the formation of enoyl-CoA derivatives. The molecular targets include the active sites of these enzymes, where the pentadienoyl group undergoes specific chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentadienoyl-coenzyme A: Another unsaturated acyl-CoA derivative with similar chemical properties.
3-Keto-4-pentenoyl-coenzyme A: A related compound involved in fatty acid metabolism.
Uniqueness
3,4-Pentadienoyl-coenzyme A is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its pentadienoyl group provides unique reactivity compared to other acyl-CoA derivatives, making it a valuable compound for studying enzyme mechanisms and metabolic pathways .
Eigenschaften
CAS-Nummer |
84061-72-3 |
|---|---|
Molekularformel |
C26H40N7O17P3S |
Molekulargewicht |
847.6 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate |
InChI |
InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI-Schlüssel |
HIIKPJHXYKDQAS-ZMHDXICWSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Synonyme |
3,4-pentadienoyl-CoA 3,4-pentadienoyl-coenzyme A coenzyme A, 3,4-pentadienoyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


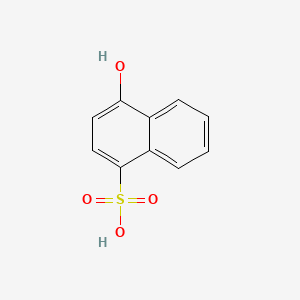

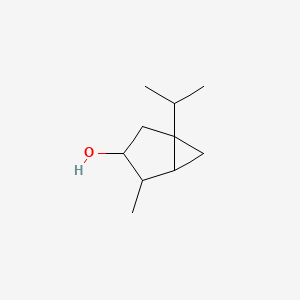
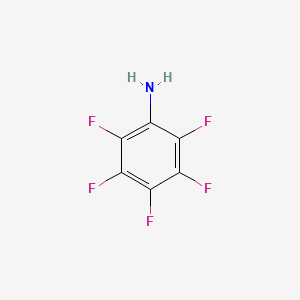
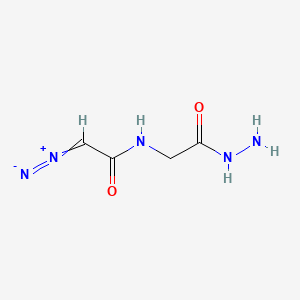



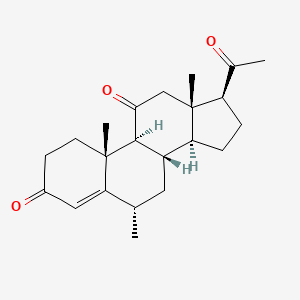
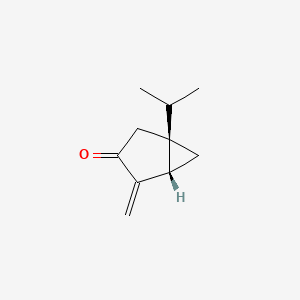
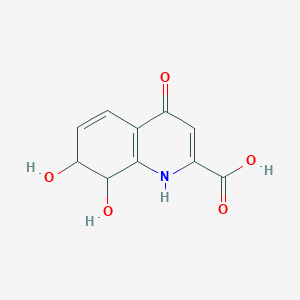


![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)
